Cas no 102516-42-7 (Bromo-(3-bromo-adamantan-1-yl)-acetic acid)

Bromo-(3-bromo-adamantan-1-yl)-acetic acid is a brominated adamantane derivative featuring a carboxylic acid functional group, making it a versatile intermediate in organic synthesis. Its rigid adamantane backbone enhances steric stability, while the bromine substituents provide reactive sites for further functionalization, such as nucleophilic substitution or cross-coupling reactions. The carboxylic acid group allows for additional derivatization, including esterification or amide formation. This compound is particularly useful in pharmaceutical and materials chemistry, where its structural properties can contribute to the development of bioactive molecules or advanced polymers. Its high purity and well-defined reactivity profile make it a reliable building block for specialized synthetic applications.
Bromo-(3-bromo-adamantan-1-yl)-acetic acid structure
102516-42-7 structure
商品名:Bromo-(3-bromo-adamantan-1-yl)-acetic acid
CAS番号:102516-42-7
MF:C12H16O2Br2
メガワット:352.062
CID:3061890
PubChem ID:3789201

Bromo-(3-bromo-adamantan-1-yl)-acetic acid 化学的及び物理的性質

名前と識別子

    • 2-Bromo-2-(3-bromoadamantan-1-yl)acetic acid
    • IFLAB-BB F1913-0003
    • BROMO(3-BROMO-1-ADAMANTYL)ACETIC ACID
    • Bromo-(3-bromo-adamantan-1-yl)-acetic acid
    • 2-bromo-2-((1r,3s,5R,7S)-3-bromoadamantan-1-yl)acetic acid
    • bromo(3-bromo-1-adamantyl)acetic acid
    • AKOS001065193
    • Alpha,3-dibromo-1-adamantaneacetic acid
    • (2R)-bromo[(5R,7S)-3-bromotricyclo[3.3.1.1~3,7~]dec-1-yl]ethanoic acid
    • 651-801-2
    • EN300-06765
    • CS-0271215
    • Z56933818
    • F0020-1634
    • F1913-0003
    • 2-bromo-2-(3-bromo-1-adamantyl)acetic Acid
    • 102516-42-7
    • インチ: InChI=1S/C12H16Br2O2/c13-9(10(15)16)11-2-7-1-8(3-11)5-12(14,4-7)6-11/h7-9H,1-6H2,(H,15,16)
    • InChIKey: PKGVWUJFDWNKFJ-UHFFFAOYSA-N
    • ほほえんだ: C1C2CC3(CC1CC(C2)(C3)Br)C(C(=O)O)Br

計算された属性

  • せいみつぶんしりょう: 351.94966Da
  • どういたいしつりょう: 349.95170Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 328
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 37.3Ų

Bromo-(3-bromo-adamantan-1-yl)-acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B284581-100mg
bromo-(3-bromo-adamantan-1-yl)-acetic acid
102516-42-7
100mg
$ 70.00 2022-06-07
TRC
B284581-1g
bromo-(3-bromo-adamantan-1-yl)-acetic acid
102516-42-7
1g
$ 435.00 2022-06-07
Enamine
EN300-06765-5.0g
2-bromo-2-(3-bromoadamantan-1-yl)acetic acid
102516-42-7 95.0%
5.0g
$1115.0 2025-02-21
Life Chemicals
F1913-0003-3mg
2-bromo-2-(3-bromoadamantan-1-yl)acetic acid
102516-42-7 90%+
3mg
$63.0 2023-07-06
Enamine
EN300-06765-0.1g
2-bromo-2-(3-bromoadamantan-1-yl)acetic acid
102516-42-7 95.0%
0.1g
$105.0 2025-02-21
Enamine
EN300-06765-0.05g
2-bromo-2-(3-bromoadamantan-1-yl)acetic acid
102516-42-7 95.0%
0.05g
$69.0 2025-02-21
Life Chemicals
F0020-1634-0.5g
Bromo-(3-bromo-adamantan-1-yl)-acetic acid
102516-42-7 95%+
0.5g
$285.0 2023-09-07
Life Chemicals
F1913-0003-4mg
2-bromo-2-(3-bromoadamantan-1-yl)acetic acid
102516-42-7 90%+
4mg
$66.0 2023-07-06
Life Chemicals
F1913-0003-25mg
2-bromo-2-(3-bromoadamantan-1-yl)acetic acid
102516-42-7 90%+
25mg
$109.0 2023-07-06
Life Chemicals
F1913-0003-40mg
2-bromo-2-(3-bromoadamantan-1-yl)acetic acid
102516-42-7 90%+
40mg
$140.0 2023-07-06

Bromo-(3-bromo-adamantan-1-yl)-acetic acid 関連文献

Bromo-(3-bromo-adamantan-1-yl)-acetic acidに関する追加情報

Bromo-(3-bromo-adamantan-1-yl)-acetic Acid: A Comprehensive Overview

Bromo-(3-bromo-adamantan-1-yl)-acetic acid, also known by its CAS number 102516-42-7, is a unique organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is notable for its complex structure, which includes an adamantane framework—a highly stable and rigid carbon lattice—and a bromo-acetic acid substituent. The combination of these structural elements gives rise to intriguing chemical properties that make it a subject of interest for both academic research and industrial applications.

The adamantane moiety in Bromo-(3-bromo-adamantan-1-yl)-acetic acid is a key feature of its structure. Adamantane, often referred to as the "diamondoid" hydrocarbon, is known for its exceptional stability due to its diamond-like bonding network. This stability is further enhanced in the compound by the presence of two bromine atoms, which are strategically positioned at specific sites on the adamantane framework. The bromine atoms not only contribute to the compound's chemical reactivity but also play a crucial role in modulating its physical properties, such as melting point and solubility.

Recent studies have highlighted the potential of Bromo-(3-bromo-adamantan-1-yl)-acetic acid in various applications, particularly in the development of advanced materials and pharmaceuticals. For instance, researchers have explored its use as a precursor for synthesizing novel adamantane-based polymers with enhanced mechanical and thermal properties. These polymers hold promise for applications in high-performance composites and electronic devices.

In addition to its structural uniqueness, Bromo-(3-bromo-adamantan-1-yl)-acetic acid exhibits interesting electronic properties that make it a valuable compound for studies in organic electronics. The bromine substituents introduce electron-withdrawing effects, which can influence the electronic behavior of the molecule and potentially enhance its performance in devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Ongoing research is focused on optimizing these properties to achieve better device efficiency and stability.

The synthesis of Bromo-(3-bromo-adamantan-1-yl)-acetic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The process typically starts with the preparation of adamantane derivatives, followed by bromination reactions to introduce the necessary substituents. Recent advancements in catalytic bromination have significantly improved the yield and purity of the final product, making it more accessible for large-scale production.

From an environmental perspective, researchers are also investigating the biodegradability and toxicity of Bromo-(3-bromo-adamantan-1-yl)-acetic acid. While initial studies suggest that it has low toxicity to aquatic organisms, further research is needed to fully understand its environmental impact and ensure safe handling practices.

In conclusion, Bromo-(3-bromo-adamantan-1-yl)-acetic acid (CAS No.: 102516-42-7) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and characterization techniques, positions it as a promising candidate for future innovations in materials science and beyond.

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